molecular formula C13H4F6INO B4834296 2,3,4,5,6-pentafluoro-N-(2-fluoro-4-iodophenyl)benzamide

2,3,4,5,6-pentafluoro-N-(2-fluoro-4-iodophenyl)benzamide

Cat. No.: B4834296
M. Wt: 431.07 g/mol
InChI Key: DRULEUVLAVVUGR-UHFFFAOYSA-N
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Description

2,3,4,5,6-pentafluoro-N-(2-fluoro-4-iodophenyl)benzamide is a fluorinated aromatic compound that has garnered interest in various fields of scientific research due to its unique chemical properties. The presence of multiple fluorine atoms and an iodine atom in its structure makes it a valuable compound for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-pentafluoro-N-(2-fluoro-4-iodophenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3,4,5,6-pentafluorobenzoyl chloride and 2-fluoro-4-iodoaniline as the primary starting materials.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-pentafluoro-N-(2-fluoro-4-iodophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine and iodine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.

    Coupling Reactions: The iodine atom can be used in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,3,4,5,6-pentafluoro-N-(2-fluoro-4-iodophenyl)benzamide has several scientific research applications:

    Organic Chemistry: It is used as a building block for the synthesis of more complex fluorinated aromatic compounds.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors or fluorinated polymers.

    Biological Studies: The compound can be used as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentafluoro-N-(2-fluoro-4-iodophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The fluorine atoms can enhance binding affinity through hydrophobic interactions and electronic effects, while the iodine atom can participate in halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5,6-pentafluorobenzamide
  • 2,3,4,5,6-pentafluorobenzonitrile
  • 2,3,4,5,6-pentafluorobenzaldehyde
  • 2,3,4,5,6-pentafluorobenzoic acid

Uniqueness

2,3,4,5,6-pentafluoro-N-(2-fluoro-4-iodophenyl)benzamide is unique due to the presence of both fluorine and iodine atoms in its structure. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in organic synthesis and materials science. The iodine atom also enables unique coupling reactions that are not possible with other similar compounds.

Properties

IUPAC Name

2,3,4,5,6-pentafluoro-N-(2-fluoro-4-iodophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H4F6INO/c14-5-3-4(20)1-2-6(5)21-13(22)7-8(15)10(17)12(19)11(18)9(7)16/h1-3H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRULEUVLAVVUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H4F6INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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